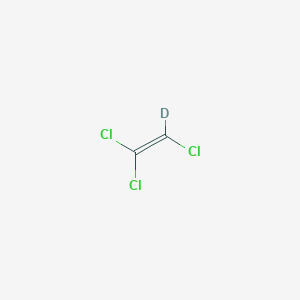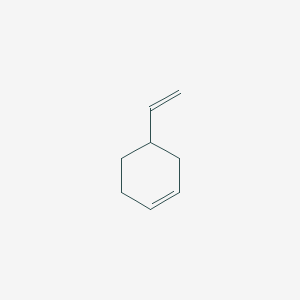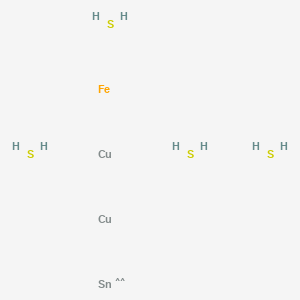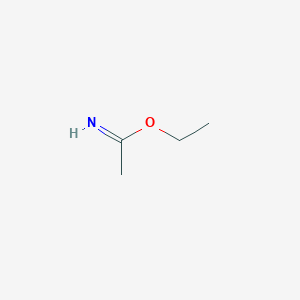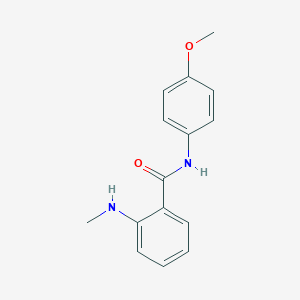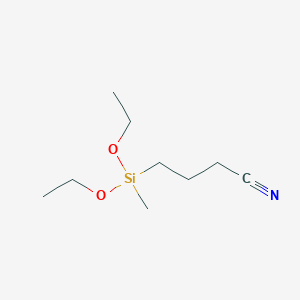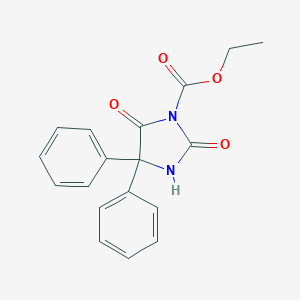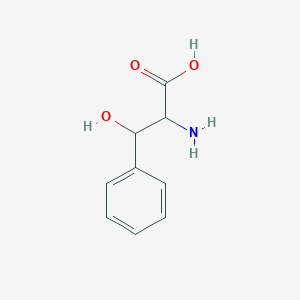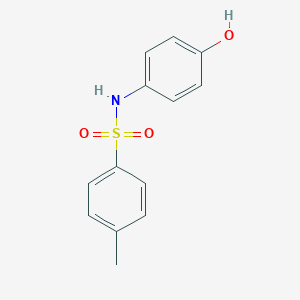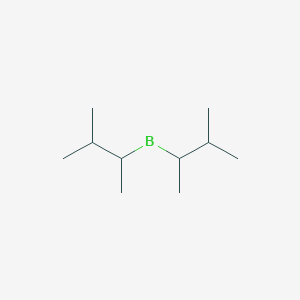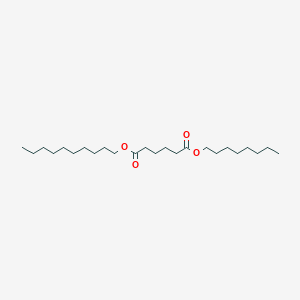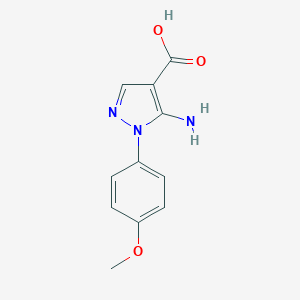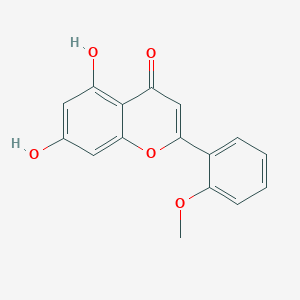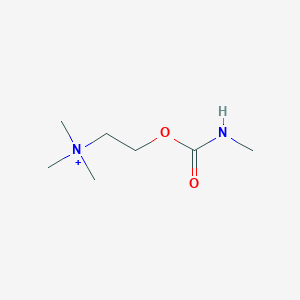
N-methylcarbamylcholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methylcarbamylcholine, also known as carbachol, is a synthetic choline ester that acts as a potent muscarinic and nicotinic acetylcholine receptor agonist. It was first synthesized in 1949 by Ernst B. Chain and Sir John R. Vane. Since then, carbachol has been widely used in scientific research for its ability to mimic the effects of acetylcholine, a neurotransmitter that plays a crucial role in the central and peripheral nervous systems.
作用機序
Carbachol acts as an agonist for both muscarinic and nicotinic acetylcholine receptors. It binds to these receptors and activates them, leading to a cascade of intracellular events. The activation of muscarinic receptors results in the activation of G-proteins and the subsequent modulation of various ion channels, while the activation of nicotinic receptors leads to the opening of ion channels and the depolarization of the cell membrane.
生化学的および生理学的効果
Carbachol has a wide range of biochemical and physiological effects, depending on the type of receptor it activates and the tissue it acts on. It can cause smooth muscle contraction in the gastrointestinal tract, bladder, and bronchi, as well as stimulate the release of digestive enzymes and saliva. It can also cause vasodilation and decrease heart rate by activating muscarinic receptors in the heart and blood vessels.
実験室実験の利点と制限
Carbachol is a useful tool for studying the effects of acetylcholine on various biological systems, as it can mimic the effects of acetylcholine with high potency and selectivity. However, it also has some limitations, such as its short half-life and the potential for desensitization of the receptors it activates.
将来の方向性
There are several future directions for research on N-methylcarbamylcholine. One area of interest is the development of more selective agonists and antagonists for muscarinic and nicotinic acetylcholine receptors, which could be used to study the specific roles of these receptors in various biological systems. Another area of interest is the use of N-methylcarbamylcholine in the development of new therapies for diseases such as Alzheimer's and Parkinson's, which are characterized by dysfunction of the cholinergic system.
合成法
Carbachol can be synthesized through the reaction between choline and carbonyl chloride in the presence of a base, such as sodium hydroxide. The resulting product is then treated with methyl isocyanate to form N-methylcarbamylcholine.
科学的研究の応用
Carbachol has been extensively used in scientific research as a tool to study the effects of acetylcholine on various biological systems. It has been used to investigate the role of acetylcholine in the regulation of heart rate, blood pressure, and gastrointestinal motility. It has also been used to study the effects of acetylcholine on the release of neurotransmitters, such as dopamine and serotonin, in the brain.
特性
CAS番号 |
14721-69-8 |
|---|---|
製品名 |
N-methylcarbamylcholine |
分子式 |
C7H17N2O2+ |
分子量 |
161.22 g/mol |
IUPAC名 |
trimethyl-[2-(methylcarbamoyloxy)ethyl]azanium |
InChI |
InChI=1S/C7H16N2O2/c1-8-7(10)11-6-5-9(2,3)4/h5-6H2,1-4H3/p+1 |
InChIキー |
YAUZNKLMKRQDAM-UHFFFAOYSA-O |
SMILES |
CNC(=O)OCC[N+](C)(C)C |
正規SMILES |
CNC(=O)OCC[N+](C)(C)C |
その他のCAS番号 |
14721-69-8 |
同義語 |
methylcarbachol methylcarbamylcholine N-methylcarbamylcholine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



